Tert-butyl 4-oxooxazinane-2-carboxylate
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Overview
Description
Tert-butyl 4-oxooxazinane-2-carboxylate is a chemical compound with the molecular formula C9H15NO4. It is a member of the oxazinane family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-oxooxazinane-2-carboxylate can be synthesized through the transesterification of β-keto esters. This process involves the reaction of an α-substituted acetoacetate with tert-butyl alcohol under specific conditions . The reaction typically requires a catalyst and proceeds via an enol intermediate or an acylketene intermediate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of tert-butyl esters. These esters are synthesized by treating various free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxooxazinane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas over a nickel or rhodium catalyst.
Substitution: The compound can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas, nickel, rhodium.
Nucleophiles: Organolithium compounds, Grignard reagents.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-oxooxazinane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-oxooxazinane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in the formation of covalent bonds with other molecules, leading to the synthesis of more complex structures .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbazate: A similar compound used in the protection of amines.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another compound used as a building block in organic synthesis.
Uniqueness
Tert-butyl 4-oxooxazinane-2-carboxylate is unique due to its specific ring structure, which imparts distinct reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
tert-butyl 4-oxooxazinane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-7(11)4-5-13-10/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUIVZYTBNWSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1683529-08-9 |
Source
|
Record name | tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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